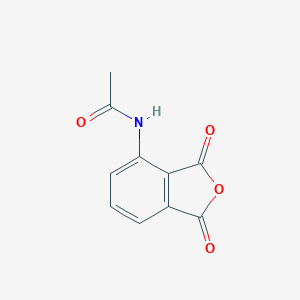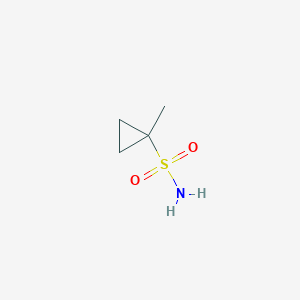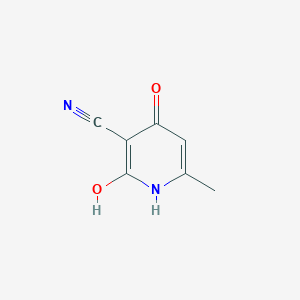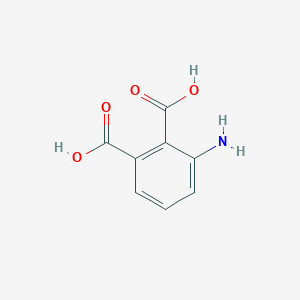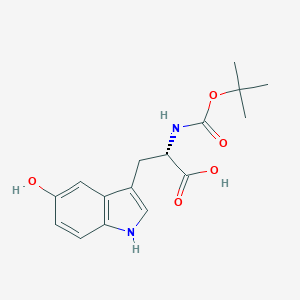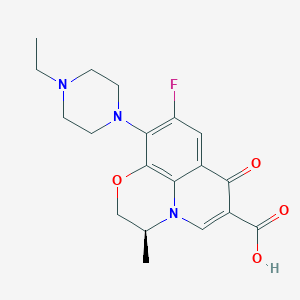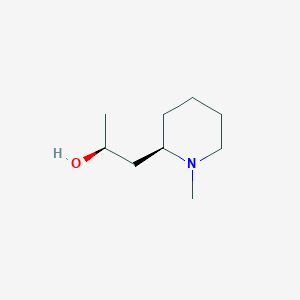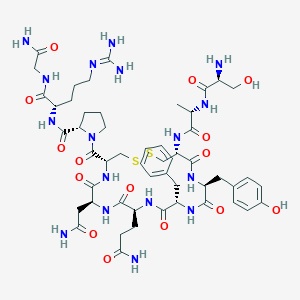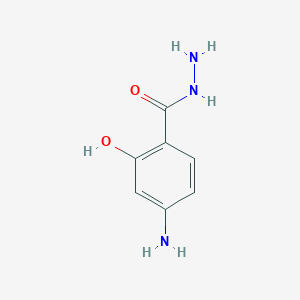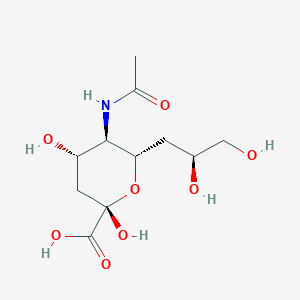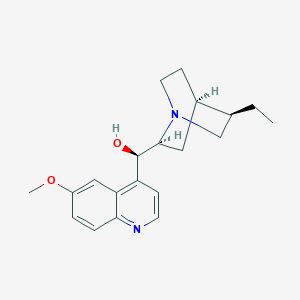
HYDROQUININE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroquinine can be synthesized from quinine through a hydrogenation process. The hydrogenation of quinine involves the use of hydrogen gas in the presence of a palladium catalyst under mild conditions . The reaction typically proceeds at room temperature and atmospheric pressure, resulting in the reduction of the double bond in the quinoline ring to form dithis compound.
Industrial Production Methods: Industrial production of dithis compound follows a similar hydrogenation process but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and palladium catalysts to ensure efficient conversion of quinine to dithis compound. The product is then purified through crystallization or chromatography techniques to obtain high-purity dithis compound .
Chemical Reactions Analysis
Types of Reactions: Dihydroquinine undergoes various chemical reactions, including:
Oxidation: Dithis compound can be oxidized to form quinine or other quinoline derivatives.
Reduction: Further reduction of dithis compound can lead to the formation of tetrathis compound.
Substitution: The methoxy group in dithis compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products:
Oxidation: Quinine and other quinoline derivatives.
Reduction: Tetrathis compound.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Dihydroquinine has a wide range of applications in scientific research:
Mechanism of Action
Dihydroquinine exerts its effects through several mechanisms:
Inhibition of DNA Gyrase: Dithis compound binds strongly to DNA gyrase, affecting DNA replication in parasites.
Inhibition of Calcium Dependent Protein Kinase 1: This enzyme is crucial for the survival of parasites, and its inhibition disrupts their life cycle.
Mitochondrial Damage: Dithis compound induces mitochondrial membrane damage in parasites, leading to the generation of reactive oxygen species and cell death.
Comparison with Similar Compounds
Dihydroquinine is closely related to several other cinchona alkaloids, including:
Quinine: The parent compound from which dithis compound is derived.
Dihydroquinidine: A stereoisomer of dithis compound with similar chemical properties but different biological activities.
Quinidine: Another cinchona alkaloid with anti-arrhythmic properties.
Uniqueness: Dithis compound is unique due to its specific chiral properties, making it valuable in asymmetric synthesis. Its ability to inhibit the growth of Toxoplasma gondii without affecting host cells also sets it apart from other similar compounds .
Properties
CAS No. |
522-66-7 |
|---|---|
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14-,19+,20+/m0/s1 |
InChI Key |
LJOQGZACKSYWCH-AFHBHXEDSA-N |
SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |
Key on ui other cas no. |
522-66-7 1435-55-8 |
physical_description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Synonyms |
dihydroquinidine dihydroquinine hydroquinidine hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer hydroquinidine hydrochloride hydroquinidine monosulfate hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer hydroquinidine sulfate hydroquinidine sulfate, (9S)-isomer hydroquinidine, (+-)-isomer hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer hydroquinidine, (1beta,3alpha,4beta,9S)-isomer hydroquinidine, (1beta,4beta,9S)-(+-)-isomer hydroquinidine, (3alpha,9S)-(+-)-isomer hydroquinidine, (8alpha,9R)-isomer hydroquinidine, (8alpha,9S)-isomer hydroquinidine, (9R)-isomer hydroquinidine, (9S)-(+-)-isomer hydroquinine LCN 834 LCN-834 Lentoquine Séréco |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


